Cas no 420-04-2 (aminoformonitrile)

aminoformonitrile Chemical and Physical Properties
Names and Identifiers
-
- Cyanamide
- H2NCN
- hydrogencyanamid
- N-Cyanoamine
- tsaks
- USAF ek-1995
- CARBODIIMIDE
- CYANAMIDE F1000
- CH2N2
- Cyanamide aq
- 2-cyanomide
- alzogur
- aminocarbonitrile
- amino-cyanide
- Carbamonitrile
- carbodiamide
- CYANAMID
- Cyanamide,stabilized
- cyano-amine
- Hydrogen cyanamide
- Amidocyanogen
- Cyanoamine
- Carbimide
- Cyanogenamide
- Cyanogen nitride
- Dormex
- Deurbraak
- NH2CN
- Cyanamide [JAN]
- Caswell No. 485A
- aminoformonitrile
- H2N-C#N
- EPA Pesticide Chemical Code 014002
- XZMCDFZZKTWFGF-UHFFFAOYSA-N
- 21CP7826LC
- DSSTox_RID_79157
- DSSTox_CID_14490
- DSSTox_GSID_34490
- Cyanamide, 95%, stabi
- bmse000656
- BRN 1732569
- EN300-19848
- Cyanamide (JP17)
- Cyanamide (TN)
- FT-0624124
- NSC-24133
- CHEBI:16698
- Tox21_112109
- D00123
- NCGC00254586-01
- CYANAMIDE [WHO-DD]
- DTXCID7014490
- UNII-21CP7826LC
- WLN: ZCN
- DB02679
- DTXSID9034490
- EINECS 206-992-3
- NSC24133
- NSC-267195
- cyanamine
- HSDB 1550
- CHEMBL56279
- NCGC00164378-01
- 4-03-00-00145 (Beilstein Handbook Reference)
- NSC267195
- NSC 24133
- 156-62-7
- FT-0665242
- 2669-76-3
- CAS-420-04-2
- AMY6233
- NS00004630
- 420-04-2
- MFCD00007572
- Cyanamide, 99%
- Q414555
- NCGC00164378-02
- CYANAMIDE [HSDB]
- NCGC00164378-03
- AKOS009031491
- C01566
- aminoformonitrile, 50% aqueous solution
- Tox21_300678
- CYANAMIDE [MI]
- F8881-3984
- EC 206-992-3
- 50% aqueous solution contains stabilizer
- cyanamide,urea anhydride
- STL281853
- Cyanamide (JP18)
- BBL027645
- Cyanamide-15N2
- Cyanamide (ACGIH)
- USEPA/OPP Pesticide Code: 014002
- WAA42037
- FC02553
- Aminonitrile
- 206-992-3
-
- MDL: MFCD00007572
- Inchi: 1S/CH2N2/c2-1-3/h2H2
- InChI Key: XZMCDFZZKTWFGF-UHFFFAOYSA-N
- SMILES: N([H])([H])C#N
- BRN: 1732569
Computed Properties
- Exact Mass: 42.02180
- Monoisotopic Mass: 42.022
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 3
- Rotatable Bond Count: 0
- Complexity: 29.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 49.8
- Surface Charge: 0
- XLogP3: -0.3
Experimental Properties
- Ionization Potential: 10.65eV
- Color/Form: Not available
- Density: 1.082 g/mL at 25 °C
- Melting Point: 45-46 °C (lit.)
- Boiling Point: 83 °C/0.5 mmHg(lit.)
- Flash Point: Fahrenheit: 285.8 ° f < br / > Celsius: 141 ° C < br / >
- Refractive Index: n20/D 1.405
- Solubility: ethanol: soluble10%, clear to hazy, colorless to faintly yellow
- Water Partition Coefficient: 775G/L
- Stability/Shelf Life: Unstable - heat sensitive. Incompatible with strong oxidizing agents, strong reducing agents, bases, acids, iron and its salts, steel, brass, lead, moisture. Reacts with acids to produce very toxic gas.
- PSA: 49.81000
- LogP: 0.12648
- pka: 1.1(at 29℃)
- Solubility: Not available
- Merck: 14,2684
- Sensitiveness: Hygroscopic
- Color/Form: 50 wt. % in H2O
aminoformonitrile Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301,H311,H315,H317,H319
- Warning Statement: P280,P301+P310,P305+P351+P338,P312
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:2
- Hazard Category Code: 21-25-36/38-43
- Safety Instruction: S3-S22-S36/37-S45
- RTECS:GS5950000
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Packing Group:III
- PackingGroup:III
- Safety Term:8
- HazardClass:8
- TSCA:Yes
- Toxicity:LD50 i.p. in male mice: 200-300 mg/kg (Doull)
- Risk Phrases:R21; R25; R36/38; R43
aminoformonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
City Chemical | C1954-1KG |
Cyanamide |
420-04-2 | 1kg |
$403.75 | 2023-09-19 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006189-25g |
aminoformonitrile |
420-04-2 | 95% | 25g |
¥77 | 2024-05-23 | |
Apollo Scientific | OR5505-25g |
Cyanamide |
420-04-2 | 25g |
£50.00 | 2025-02-20 | ||
abcr | AB172390-25 g |
Cyanamide, 98%, stab.; . |
420-04-2 | 98% | 25 g |
€81.20 | 2023-07-20 | |
Life Chemicals | F8881-3984-10g |
aminoformonitrile |
420-04-2 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0420780043- 25g |
aminoformonitrile |
420-04-2 | 50% | 25g |
¥ 56.5 | 2021-05-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C823121-5g |
Cyanamide |
420-04-2 | 95% | 5g |
¥34.00 | 2022-09-02 | |
Apollo Scientific | OR5505-100g |
Cyanamide |
420-04-2 | 100g |
£142.00 | 2025-02-20 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014058-25g |
aminoformonitrile |
420-04-2 | 50%(:) | 25g |
¥28 | 2024-05-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094771-100g |
aminoformonitrile |
420-04-2 | ≤2% | 100g |
¥47 | 2024-05-23 |
aminoformonitrile Suppliers
aminoformonitrile Related Literature
-
Elisabete C. B. A. Alegria,M. Fátima C. Guedes da Silva,Maxim L. Kuznetsov,Sónia M. P. R. M. Cunha,Luísa M. D. R. S. Martins,Armando J. L. Pombeiro Dalton Trans. 2012 41 13876
-
Jihui Li,Xinyi Zheng,Wei Li,Wei Zhou,Wen Zhu,Yucang Zhang New J. Chem. 2016 40 77
-
Andrey S. Smirnov,Ekaterina S. Butukhanova,Nadezhda A. Bokach,Galina L. Starova,Vladislav V. Gurzhiy,Maxim L. Kuznetsov,Vadim Yu. Kukushkin Dalton Trans. 2014 43 15798
-
Luísa M. D. R. S. Martins,Elisabete C. B. A. Alegria,David L. Hughes,Jo?o J. R. Fraústo da Silva,Armando J. L. Pombeiro Dalton Trans. 2003 3743
-
Elisabete C. B. A. Alegria,M. Fátima C. Guedes da Silva,Maxim L. Kuznetsov,Sónia M. P. R. M. Cunha,Luísa M. D. R. S. Martins,Armando J. L. Pombeiro Dalton Trans. 2012 41 13876
Additional information on aminoformonitrile
Aminoformonitrile: A Comprehensive Overview
Aminoformonitrile, also known by its CAS number 420-04-2, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound, which is also referred to as formimino nitrile or cyanamide, is a versatile molecule with a rich history in both academic research and industrial applications. In this article, we will delve into the various aspects of aminoformonitrile, including its chemical structure, synthesis methods, applications, and the latest research findings.
Aminoformonitrile is an organic compound with the molecular formula C H N₂. Its structure consists of a formimino group (-CH₂N=) attached to a nitrile group (-CN). This combination makes it a highly reactive compound with interesting chemical properties. The compound is typically synthesized through the reaction of ammonia with carbon monoxide in the presence of a catalyst, such as iron or cobalt. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly methods for its production.
One of the key areas of research on aminoformonitrile involves its role as an intermediate in the synthesis of other compounds. For instance, it is widely used in the production of urea and cyanuric acid, which are essential components in fertilizers and plastics. Additionally, aminoformonitrile has been explored for its potential in the synthesis of biodegradable polymers, offering a sustainable alternative to traditional petroleum-based plastics. Recent studies have highlighted its ability to form polycarbonates under specific conditions, making it a promising candidate for eco-friendly materials.
The chemical properties of aminoformonitrile make it highly versatile in various industrial processes. It is commonly used as a precursor in the production of pharmaceuticals and agrochemicals. For example, it plays a crucial role in the synthesis of certain antibiotics and herbicides. Furthermore, aminoformonitrile has been investigated for its potential in energy storage applications, such as lithium-ion batteries. Recent research has demonstrated its ability to enhance the performance of battery electrodes by improving their conductivity and stability.
Another area where aminoformonitrile has shown significant promise is in environmental chemistry. Due to its ability to react with harmful pollutants such as nitrogen oxides (NOx), it has been proposed as a potential agent for air pollution control. Recent studies have explored its use in catalytic converters and industrial scrubbers to reduce emissions from vehicles and factories. These applications not only highlight its practical utility but also underscore its importance in addressing global environmental challenges.
In terms of safety considerations, aminoformonitrile must be handled with care due to its reactive nature. Exposure to high temperatures or strong acids can lead to decomposition or release of toxic gases such as hydrogen cyanide (HCN). Proper handling procedures and safety protocols are essential to ensure safe use in industrial settings. Researchers have also investigated methods to mitigate these risks through improved storage techniques and advanced safety equipment.
Recent advancements in computational chemistry have provided new insights into the behavior of aminoformonitrile at the molecular level. Using sophisticated modeling techniques, scientists have been able to predict its reactivity under various conditions and optimize its synthesis pathways. These computational studies have not only enhanced our understanding of the compound but also paved the way for novel applications across multiple disciplines.
In conclusion, aminoformonitrile (CAS No 420-04-2) is a multifaceted compound with a wide range of applications across industries. From agriculture and pharmaceuticals to energy storage and environmental protection, its versatility continues to drive innovation and research. As we look toward the future, ongoing advancements in synthesis methods and application development will undoubtedly unlock new possibilities for this remarkable compound.
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